molecular formula C23H19N5O2 B413141 N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide

N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide

Cat. No.: B413141
M. Wt: 397.4g/mol
InChI Key: IDCUAIMIGSUGQY-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-cyano-3,7-dimethyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole with 4-aminophenylacetamide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano and acetamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition of enzyme activity or alteration of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide stands out due to its unique structural features, such as the combination of a cyano group and a dimethyl-substituted pyrido[1,2-a]benzimidazole core.

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4g/mol

IUPAC Name

N-[4-[[(E)-(4-cyano-3,7-dimethyl-1-oxopyrido[1,2-a]benzimidazol-2-ylidene)methyl]amino]phenyl]acetamide

InChI

InChI=1S/C23H19N5O2/c1-13-4-9-21-20(10-13)27-22-18(11-24)14(2)19(23(30)28(21)22)12-25-16-5-7-17(8-6-16)26-15(3)29/h4-10,12,25H,1-3H3,(H,26,29)/b19-12+

InChI Key

IDCUAIMIGSUGQY-XDHOZWIPSA-N

SMILES

CC1=CC2=C(C=C1)N3C(=N2)C(=C(C(=CNC4=CC=C(C=C4)NC(=O)C)C3=O)C)C#N

Isomeric SMILES

CC1=CC2=C(C=C1)N3C(=N2)C(=C(/C(=C\NC4=CC=C(C=C4)NC(=O)C)/C3=O)C)C#N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=N2)C(=C(C(=CNC4=CC=C(C=C4)NC(=O)C)C3=O)C)C#N

Origin of Product

United States

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